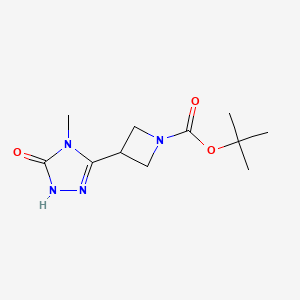

Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) substituted at the 3-position with a 4-methyl-5-oxo-1,2,4-triazol-3-yl group. The tert-butyl carboxylate moiety at the 1-position of the azetidine enhances steric protection and stability, making it a common protecting group in organic synthesis. This compound is of interest in medicinal chemistry and materials science due to its unique combination of rigidity (from the azetidine) and functional diversity (from the triazolone and ester groups).

Properties

IUPAC Name |

tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)15-5-7(6-15)8-12-13-9(16)14(8)4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNYLBBIDZOSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NNC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes for Tert-Butyl 3-(4-Methyl-5-Oxo-1H-1,2,4-Triazol-3-yl)Azetidine-1-Carboxylate

Nucleophilic Substitution on Preformed Azetidine Intermediates

A common strategy involves functionalizing a preassembled azetidine core. Tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) serves as a key intermediate, where the ketone at position 3 is converted to an amine or hydrazine for subsequent triazole cyclization.

Procedure:

Azetidine Precursor Synthesis :

Formation of Triazole Moiety :

Optimization Notes:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers a modular approach to introduce the triazole ring. This method leverages the reaction between an azide and alkyne precursor on the azetidine scaffold.

Procedure:

Alkyne-Functionalized Azetidine Synthesis :

CuAAC Reaction :

Advantages:

Comparative Analysis of Synthetic Methods

| Method | Key Step | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Hydrazone cyclization | 62 | 12 h | Moderate |

| CuAAC | Click chemistry | 90–95 | 5 min | High |

| Tosylamide Cyclization | Ring closure with NaHMDS | 70–75 | 2 h | Low |

Insights :

Characterization and Validation

Spectroscopic Data :

Purity Assessment :

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the triazole ring to its oxidized form.

Reduction: Reduction of the triazole ring or other functional groups.

Substitution: Replacement of hydrogen atoms or other substituents on the triazole or azetidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized triazoles, reduced triazoles, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate include its use as a ligand in biological assays and as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Analogues

The primary structural analogue identified is 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate (CAS MDL: EN300-1139572), reported by Enamine Ltd . A detailed comparison is provided below:

Table 1: Structural and Physicochemical Comparison

Functional Group Analysis

Triazole Substituent: Target Compound: The 4-methyl-5-oxo group introduces electron-withdrawing effects, reducing the aromaticity of the triazole ring. Analogue: The 4-amino group is electron-donating, increasing basicity and hydrogen-bond donor capacity. This may improve aqueous solubility compared to the target compound.

Azetidine Ring :

- Both compounds feature the strained azetidine ring, which confers conformational rigidity. However, steric effects from the tert-butyl group in the target compound may hinder nucleophilic attack at the carboxylate, enhancing stability during synthetic workflows.

Carboxylate Protection :

- The tert-butyl group in the target compound offers superior hydrolytic stability compared to simpler esters (e.g., methyl or ethyl carboxylates), making it preferable for multi-step syntheses.

Biological Activity

Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, an azetidine ring, and a triazole moiety. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Compounds containing triazole rings have been shown to inhibit specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways, impacting cell proliferation and survival.

- Antimicrobial Activity : Similar triazole derivatives have demonstrated effectiveness against bacterial and fungal strains by disrupting cell wall synthesis or function.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of triazole derivatives, this compound was tested against HeLa cervical cancer cells. The compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of related triazole compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential therapeutic applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.